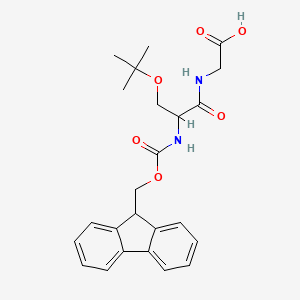
Fmoc-Ser(tBu)-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ser(tBu)-Gly-OH: is a compound used in peptide synthesis. It is a derivative of serine and glycine, where the serine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyl (tBu) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser(tBu)-Gly-OH typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with an Fmoc group. The glycine is then coupled to the protected serine using standard peptide coupling reagents such as HBTU, HATU, or DIC in the presence of a base like DIPEA .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-throughput techniques and optimization of reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Ser(tBu)-Gly-OH undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents.
Cleavage: Removal of the tert-butyl group using acidic conditions such as trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU, HATU, or DIC with DIPEA.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed:
Deprotected Serine-Glycine Peptide: After removal of the Fmoc and tert-butyl groups.
Extended Peptides: When coupled with other amino acids during peptide synthesis.
Applications De Recherche Scientifique
Chemistry: Fmoc-Ser(tBu)-Gly-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, enabling the study of protein structure and function .
Biology: In biological research, this compound is used to create peptides that mimic natural proteins. These peptides can be used to study enzyme-substrate interactions, protein-protein interactions, and cellular signaling pathways .
Medicine: this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways involved in diseases, offering potential treatments for conditions such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Mécanisme D'action
Mechanism: The mechanism of action of Fmoc-Ser(tBu)-Gly-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group of serine, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing selective deprotection and coupling reactions .
Molecular Targets and Pathways: As a building block in peptide synthesis, this compound does not have specific molecular targets or pathways. the peptides synthesized using this compound can interact with various proteins, enzymes, and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(tBu)-Gly-OH but without the glycine residue.
Fmoc-Gly-OH: A simpler compound used to introduce glycine residues in peptides.
Fmoc-Thr(tBu)-Gly-OH: Similar to this compound but with threonine instead of serine.
Uniqueness: this compound is unique due to its combination of serine and glycine residues, providing flexibility in peptide synthesis. The presence of both Fmoc and tert-butyl protecting groups allows for selective deprotection and coupling, making it a versatile building block in SPPS .
Propriétés
Formule moléculaire |
C24H28N2O6 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-14-20(22(29)25-12-21(27)28)26-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28) |
Clé InChI |
KXWFIADQSGXDHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



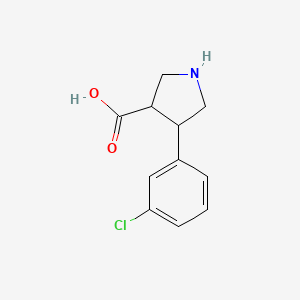
![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)

![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)
![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)
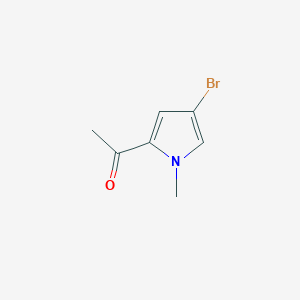
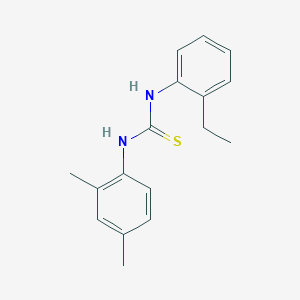
![4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12500121.png)
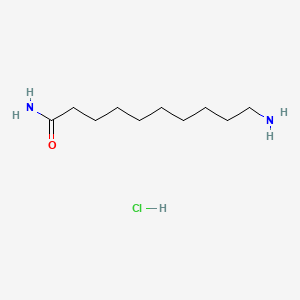
![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500133.png)
![2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500141.png)

